3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide
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Overview
Description
3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methoxy group, and an N-methylisonicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide typically involves the reaction of 2-methoxyisonicotinic acid with cyclopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with methylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-2-isopropyl-N-methylisonicotinamide
- 3-(Cyclopropylmethoxy)-2-methoxy-N-methylisonicotinamide
Uniqueness
3-Cyclopropoxy-2-methoxy-N-methylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)8-5-6-13-11(15-2)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
AFWFMRDFICKRCI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=NC=C1)OC)OC2CC2 |
Origin of Product |
United States |
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